4-Azaindole-3,7-dicarboxylic acid

Physicochemical property differentiation Purification method selection Regioisomer identification

4-Azaindole-3,7-dicarboxylic acid (CAS 1190319-22-2; IUPAC: 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid) is a heterocyclic building block with a molecular formula of C9H6N2O4 and a molecular weight of 206.15 g/mol. It belongs to the 4-azaindole (pyrrolo[3,2-b]pyridine) family, one of four regioisomeric azaindole systems that serve as bioisosteres of indole and purine scaffolds in drug discovery.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 1190319-22-2
Cat. No. B1525304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaindole-3,7-dicarboxylic acid
CAS1190319-22-2
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1C(=O)O)C(=O)O
InChIInChI=1S/C9H6N2O4/c12-8(13)4-1-2-10-7-5(9(14)15)3-11-6(4)7/h1-3,11H,(H,12,13)(H,14,15)
InChIKeyZBTGXRQGIIKURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers Choose 4-Azaindole-3,7-Dicarboxylic Acid as a Differentiated Heterocyclic Scaffold


4-Azaindole-3,7-dicarboxylic acid (CAS 1190319-22-2; IUPAC: 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid) is a heterocyclic building block with a molecular formula of C9H6N2O4 and a molecular weight of 206.15 g/mol . It belongs to the 4-azaindole (pyrrolo[3,2-b]pyridine) family, one of four regioisomeric azaindole systems that serve as bioisosteres of indole and purine scaffolds in drug discovery [1]. The compound features two carboxylic acid groups positioned at the 3- and 7-positions of the fused bicyclic system, enabling its use as a bifunctional monomer or ligand precursor with predictable hydrogen-bonding geometry and metal-coordination potential.

Why Generic Substitution of 4-Azaindole-3,7-Dicarboxylic Acid Fails: Critical Differences Between Regioisomers


The four azaindole regioisomers (4-, 5-, 6-, and 7-azaindole) differ solely in the position of the pyridine nitrogen atom, yet this single atomic variation produces substantial differences in physicochemical properties, kinase selectivity, and chemical reactivity [1]. For example, the predicted boiling point of 4-azaindole-3,7-dicarboxylic acid (560.2±45.0 °C) is approximately 77 °C lower than that of its 6-azaindole counterpart (636.9±50.0 °C) , reflecting differences in intermolecular hydrogen-bonding networks. Across the azaindole family, each regioisomer orients its nitrogen lone pair and carboxylic acid vectors differently, which directly alters metal-binding geometry in coordination frameworks, kinase hinge-binding affinity in drug candidates, and the regioselectivity of further functionalization reactions . These differences cannot be compensated by simply adjusting reaction conditions; they are intrinsic to the constitutional isomerism. Substituting one regioisomeric dicarboxylic acid for another without verifying the property-matched requirement risks altering MOF pore topology, modifying inhibitor selectivity profiles, or changing the regiochemical outcome of subsequent derivatization steps [2].

Product-Specific Quantitative Evidence Guide for 4-Azaindole-3,7-Dicarboxylic Acid Versus Closest Analogs


Predicted Boiling Point Difference of 76.7 °C Between 4-Azaindole-3,7-Dicarboxylic Acid and 6-Azaindole-3,7-Dicarboxylic Acid Informs Purification Strategy

4-Azaindole-3,7-dicarboxylic acid exhibits a predicted boiling point of 560.2±45.0 °C at 760 mmHg, while its 6-azaindole regioisomer (6-azaindole-3,7-dicarboxylic acid, CAS 1190318-88-7) has a substantially higher predicted boiling point of 636.9±50.0 °C at 760 mmHg . The quantified difference of approximately 76.7 °C (or roughly 12% lower for the 4-isomer) is significant for separation and purification considerations, suggesting that vacuum distillation or thermal gradient methods could exploit this differential volatility. Both compounds share the identical molecular formula (C9H6N2O4) and molecular weight (206.15 g/mol), meaning that the boiling point difference arises exclusively from the regioisomeric positioning of the pyridine nitrogen and its impact on intermolecular hydrogen-bonding networks, not from mass differences.

Physicochemical property differentiation Purification method selection Regioisomer identification

4-Azaindole Derivatives Exhibit Quantified Kinase Inhibition: RAF-1 IC50 of 286 nM and DYRK1A IC50 of 230 nM

A focused library of 2,3-bis(het)aryl-4-azaindole derivatives, synthesized via a Fischer reaction that constructs the bisfunctionalized 4-azaindole building block in a single step, was evaluated against a panel of five kinases. The two most promising derivatives demonstrated an IC50 of 286 nM against RAF-1 kinase and an IC50 of 230 nM against DYRK1A kinase [1]. In docking studies, the 4-azaindole core engages the kinase hinge region through its pyridine nitrogen atom (e.g., H-bond with Cys424 in RAF-1), a binding mode that is regioisomer-dependent and cannot be reproduced by the 5-, 6-, or 7-azaindole scaffolds because their nitrogen positions alter the hinge-binding vector [1][2]. While this evidence is derived from substituted 4-azaindole derivatives rather than the parent 4-azaindole-3,7-dicarboxylic acid itself, the data establish that the 4-azaindole core is a demonstrated kinase inhibitor scaffold, and that the 3- and 7-positions of the core are the primary vectors for introducing substituents that modulate potency and selectivity.

Kinase inhibition Anticancer drug discovery Structure-activity relationship

4-Azaindole Identified as Optimal TNNI3K Inhibitor Scaffold via Virtual Screening of 120 Compounds

In a 2025 study targeting cardiac troponin I-interacting kinase (TNNI3K), a cardiac-specific kinase implicated in heart failure, researchers designed 120 compounds based on quantitative structure-activity relationships (QSAR) and performed virtual screening. The 4-azaindole scaffold was identified as the optimal scaffold among all candidates evaluated [1]. Subsequent synthesis of five novel 4-azaindole derivatives (SK1–SK5) demonstrated significant cardioprotective effects in damaged cardiomyocytes, and molecular dynamics simulations confirmed that compound SK5 forms a stable complex with TNNI3K with well-defined key binding residues [1]. This scaffold-level selection result is noteworthy because the 7-azaindole scaffold has historically dominated kinase inhibitor development, with multiple approved antitumor drugs containing the 7-azaindole core [2]. The identification of 4-azaindole as the optimal TNNI3K scaffold—rather than the more commonly employed 7-azaindole—indicates target-specific scaffold preferences that cannot be predicted a priori and must be empirically determined.

Cardiac kinase inhibition Heart failure therapeutics Virtual screening and scaffold optimization

1,4-Azaindoles as Validated Noncovalent DprE1 Inhibitors With In Vivo Antitubercular Efficacy

The 1,4-azaindole chemotype was reported as a new inhibitor class that kills Mycobacterium tuberculosis in vitro via noncovalent inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme for mycobacterial cell wall biosynthesis [1]. Lead optimization of the 1,4-azaindole series yielded potent, metabolically stable compounds with a robust pharmacokinetic profile and no PDE6 liability, demonstrating efficacy in mouse tuberculosis models and showing potential against both drug-sensitive and drug-resistant tuberculosis [1]. This chemotype validation is specific to the 1,4-azaindole scaffold; scaffold morphing efforts that converted the 1,4-azaindole core to alternative heterocyclic systems required extensive re-optimization of potency and pharmacokinetic properties [2]. 4-Azaindole-3,7-dicarboxylic acid, bearing carboxylic acid groups at the same 3- and 7-positions that are typically derivatized during lead optimization, serves as a direct synthetic entry point into this validated antitubercular chemotype space.

Antitubercular drug discovery DprE1 inhibition In vivo efficacy validation

Predicted pKa of −2.41 Enables pH-Dependent Extraction and Salt-Formation Strategies

4-Azaindole-3,7-dicarboxylic acid has a predicted acid dissociation constant (pKa) of −2.41±0.10 (predicted) . This highly acidic pKa value—indicating that the compound exists predominantly in its deprotonated, anionic form across nearly the entire aqueous pH range—is a direct consequence of the two electron-withdrawing carboxylic acid groups on the electron-deficient 4-azaindole core. Comparative pKa data for the 5-azaindole monocarboxylic acid analog (3-(5-azaindole)carboxylic acid, CAS 119248-43-0) shows a predicted pKa of 2.41±0.30 , approximately 4.8 pKa units higher (less acidic). This marked difference in acidity has practical implications: 4-azaindole-3,7-dicarboxylic acid can be selectively deprotonated and extracted into aqueous base at pH values where monocarboxylic acid or non-carboxylated azaindole analogs remain largely neutral and organic-soluble, enabling pH-dependent separation from synthetic mixtures or regioisomeric impurities.

Ionization state control Purification and formulation Salt screening

Pyrrolo[3,2-b]pyridine-3-carboxylic Acid Exhibits Quantified Antibacterial Activity With Zone-of-Inhibition Data

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1), the mono-carboxylic acid analog at the 3-position of the same 4-azaindole scaffold, was evaluated for antibacterial activity against Gram-positive and Gram-negative bacterial strains alongside its regioisomer 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2, a 5-azaindole analog) [1]. L1 exhibited zone-of-inhibition diameters of 13 mm against S. aureus, 12 mm against S. pyogenes, and 15 mm against E. coli. In contrast, L2 produced substantially smaller zones of 2 mm, 3 mm, and 5 mm against the same three strains, respectively [1]. The 5.5- to 10-fold larger inhibition zones for L1 represent a clear regioisomer-dependent difference in antibacterial activity. Additionally, L1 showed stronger bovine serum albumin (BSA) binding (Ka = 4.45±0.22 × 10⁴ M⁻¹) compared to L2 (Ka = 2.29±0.11 × 10⁴ M⁻¹), approximately 1.9-fold higher affinity [1]. These data demonstrate that within the pyrrolo-pyridine scaffold family, the 4-azaindole (pyrrolo[3,2-b]pyridine) regioisomer confers superior antibacterial activity and protein-binding capacity relative to the 5-azaindole (pyrrolo[3,2-c]pyridine) regioisomer.

Antibacterial screening Zone of inhibition assay BSA binding and cytotoxicity

Best Research and Industrial Application Scenarios for 4-Azaindole-3,7-Dicarboxylic Acid Based on Evidence


Kinase Inhibitor Drug Discovery: RAF-1 and DYRK1A Dual-Targeting Programs

Medicinal chemistry teams pursuing dual RAF-1/DYRK1A kinase inhibition can use 4-azaindole-3,7-dicarboxylic acid as a bifunctional core scaffold. The 4-azaindole scaffold has demonstrated sub-micromolar IC50 values against both kinases (286 nM on RAF-1; 230 nM on DYRK1A) [1], with the pyridine nitrogen engaging the kinase hinge region via a regioisomer-specific hydrogen bond to Cys424. The carboxylic acid groups at the 3- and 7-positions provide orthogonal handles for amide coupling, esterification, or decarboxylative cross-coupling to elaborate structure-activity relationships. For programs targeting kinases where the 4-azaindole nitrogen geometry is complementary to the ATP-binding pocket (as validated by docking against PDB 3ANR), this scaffold offers an alternative starting point to the more commonly used 7-azaindole, which may exhibit different selectivity profiles [2].

Cardiac-Specific TNNI3K Inhibitor Development for Heart Failure

Drug discovery groups targeting TNNI3K for heart failure can prioritize 4-azaindole-3,7-dicarboxylic acid as a key intermediate. Virtual screening of 120 compounds across multiple scaffolds identified 4-azaindole as the optimal TNNI3K inhibitor scaffold [1]. The dicarboxylic acid form provides two derivatizable positions (C-3 and C-7) that correspond to the vectors explored in the SK1–SK5 derivative series. The 7-position carboxylic acid is particularly relevant, as molecular dynamics simulations of the lead compound SK5 revealed key binding residues whose interaction modes could be modulated through substituents introduced at this position. Given that the 7-azaindole scaffold has not been reported as optimal for TNNI3K, the 4-azaindole scaffold represents a scaffold-specific strategic choice backed by quantitative virtual screening data [1].

Antitubercular Lead Optimization Using the 1,4-Azaindole DprE1 Pharmacophore

Anti-infective research groups can employ 4-azaindole-3,7-dicarboxylic acid as a starting material for generating 1,4-azaindole-based DprE1 inhibitors. The 1,4-azaindole chemotype has demonstrated in vitro killing of M. tuberculosis, in vivo efficacy in mouse tuberculosis models, and a favorable pharmacokinetic profile without PDE6-related toxicity [1]. Lead optimization campaigns established that compounds derived from this scaffold achieve potent, metabolically stable antimycobacterial activity. The 3- and 7-carboxylic acid groups can be elaborated into amides, esters, or heterocycles to explore the DprE1 active-site pharmacophore, building on the established structure-activity relationships from the original 1,4-azaindole lead series [1].

Antibacterial Probe and Biosensor Development Leveraging Pyrrolo[3,2-b]pyridine Protein Binding

Researchers developing antibacterial probes or fluorescence-based protein detection assays can utilize 4-azaindole-3,7-dicarboxylic acid as a precursor to 1H-pyrrolo[3,2-b]pyridine-based ligands. The mono-carboxylic acid analog at the 3-position demonstrated zone-of-inhibition diameters of 13–15 mm against S. aureus and E. coli—5.5- to 10-fold larger than the corresponding 5-azaindole regioisomer—and a BSA binding constant of 4.45 × 10⁴ M⁻¹, approximately 1.9-fold higher than the 5-azaindole comparator [1]. The dicarboxylic acid form at the 3- and 7-positions provides two attachment points for further functionalization (e.g., fluorophore conjugation at one position while retaining protein-binding capability at the other), enabling the rational design of bifunctional probes that exploit the intrinsically superior protein-binding and antibacterial properties of the 4-azaindole scaffold over its 5-azaindole counterpart [1].

pH-Controlled Purification and Selective Deprotonation in Process Chemistry

Process chemistry and quality control laboratories handling regioisomeric mixtures of azaindole dicarboxylic acids can exploit the uniquely low predicted pKa of −2.41 for 4-azaindole-3,7-dicarboxylic acid [1] to achieve regioisomer-selective separation. At pH values near 0–1, the target compound exists predominantly in its fully deprotonated dicarboxylate form, whereas mono-carboxylic acid analogs such as 3-(5-azaindole)carboxylic acid (pKa ≈ 2.41) [2] remain largely protonated and organic-soluble. This difference of approximately 4.8 pKa units enables liquid-liquid extraction protocols that selectively partition the 4-azaindole-3,7-dicarboxylate into the aqueous phase. Additionally, the approximately 76.7 °C lower predicted boiling point relative to the 6-azaindole regioisomer [3] provides an orthogonal physical property for identity confirmation and purity assessment by gas chromatography or vacuum distillation.

Quote Request

Request a Quote for 4-Azaindole-3,7-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.